

# C105SR's potency compared to other known cyclophilin inhibitors.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: C105SR

Cat. No.: B12386182

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## C105SR: A Comparative Analysis of a Novel Cyclophilin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel small-molecule cyclophilin inhibitor, **C105SR**, with other known cyclophilin inhibitors such as Cyclosporin A (CsA), Alisporivir (ALV), and Sanglifehrin A (SfA). The focus of this analysis is on the inhibitory potency against Cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP) and a therapeutic target in various pathologies, particularly ischemia-reperfusion injury.

## Potency Comparison of Cyclophilin Inhibitors

The following table summarizes the available quantitative data on the potency of **C105SR** and other well-established cyclophilin inhibitors. The data is primarily focused on the inhibition of CypD, a key mitochondrial protein implicated in cell death pathways.

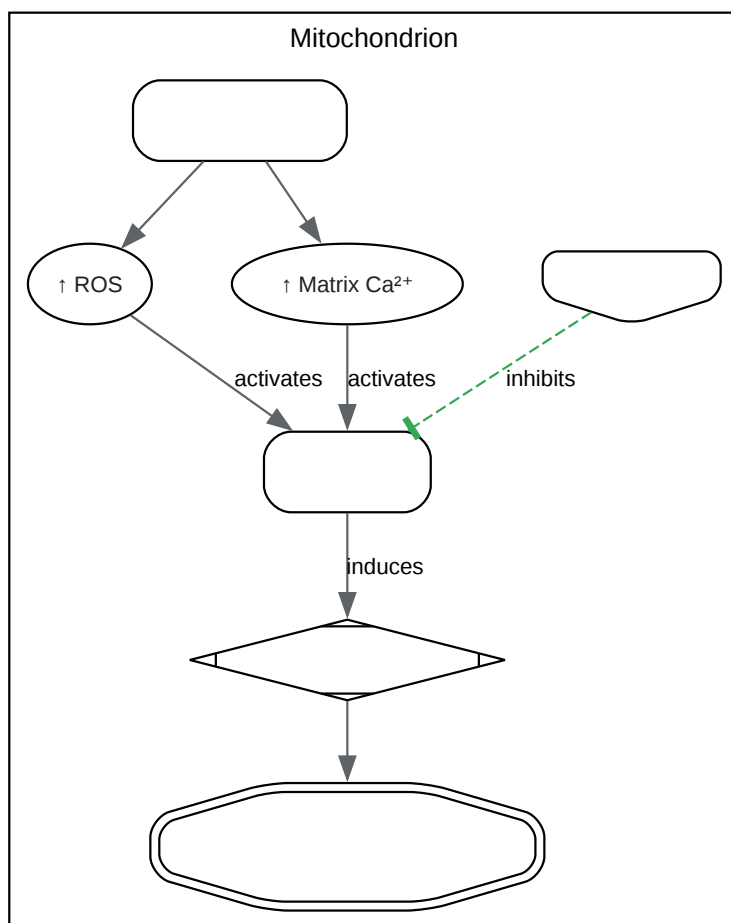
Inhibitor	Target/Assay	IC50 / K0.5 (nM)	Source
C105SR	mPTP Opening	5	<a href="#">[1]</a>
Ca2+-induced Mitochondrial Swelling	9 ± 1	<a href="#">[2]</a>	
C105 (parent compound of C105SR)	CypD PPlase Activity	100 ± 20	<a href="#">[2]</a>
Cyclosporin A (CsA)	CypD PPlase Activity	20 ± 3	<a href="#">[2]</a>
Ca2+-induced Mitochondrial Swelling	50 ± 10	<a href="#">[2]</a>	
Alisporivir (ALV)	CypD PPlase Activity	30 ± 5	<a href="#">[2]</a>
Ca2+-induced Mitochondrial Swelling	50 ± 20	<a href="#">[2]</a>	
Sanglifehrin A (SfA)	CypD PPlase Activity	2	<a href="#">[3]</a> <a href="#">[4]</a>

Note: The IC50 value for the CypD PPlase activity of **C105SR** is for its parent compound, C105. **C105SR** is the more active SR diastereoisomer of C105 and has shown superior mitoprotective properties.[\[2\]](#)[\[5\]](#)

## Signaling Pathways and Experimental Workflows

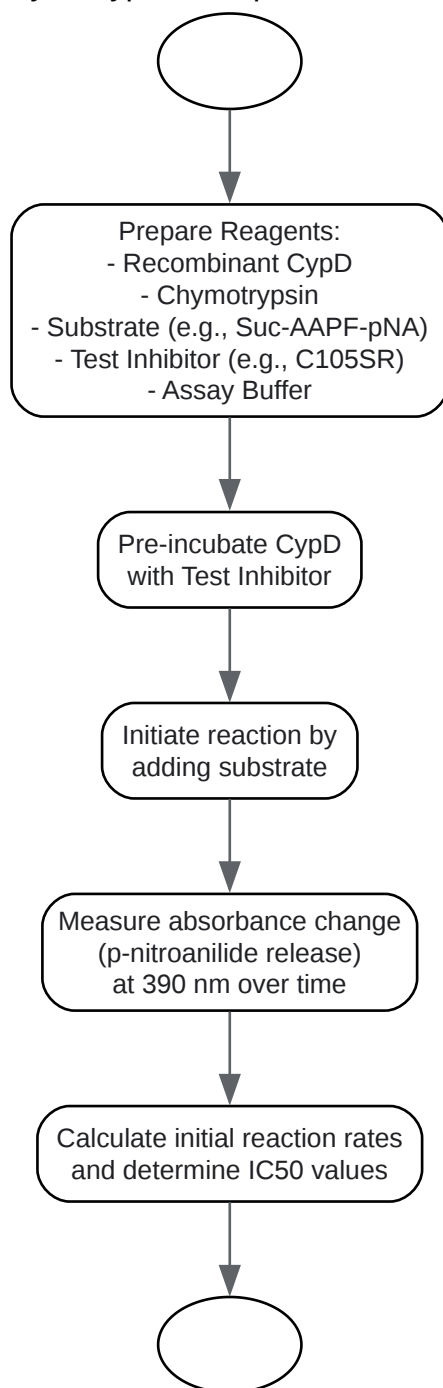
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

## CypD-Mediated Mitochondrial Permeability Transition Pore (mPTP) Opening Pathway

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Caption: CypD-mediated mPTP opening pathway in ischemia-reperfusion injury and the inhibitory action of **C105SR**.

## Workflow for Chymotrypsin-Coupled PPIase Inhibition Assay



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Caption: General experimental workflow for determining PPIase inhibitory activity.

## Detailed Experimental Protocols

### Cyclophilin D Peptidyl-Prolyl Isomerase (PPIase) Activity Assay (Chymotrypsin-Coupled)

This assay measures the cis-trans isomerization of a peptide substrate catalyzed by CypD. The trans-isomer is subsequently cleaved by chymotrypsin, releasing a chromophore that can be quantified spectrophotometrically.

#### Materials:

- Recombinant human Cyclophilin D (CypD)
- $\alpha$ -Chymotrypsin
- Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
- Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.8
- Test inhibitors (**C105SR**, CsA, ALV, SfA) dissolved in an appropriate solvent (e.g., DMSO)
- 96-well microplate
- Spectrophotometer capable of reading absorbance at 390 nm

#### Procedure:

- Reagent Preparation:
  - Prepare a stock solution of recombinant human CypD in assay buffer.
  - Prepare a stock solution of  $\alpha$ -chymotrypsin in 1 mM HCl.
  - Prepare a stock solution of the substrate Suc-AAPF-pNA in trifluoroethanol containing 470 mM LiCl.
  - Prepare serial dilutions of the test inhibitors in the assay buffer.
- Assay Protocol:

- In a 96-well plate, add the assay buffer.
- Add the desired concentration of the test inhibitor to the respective wells.
- Add the CypD solution to all wells except the negative control.
- Add the  $\alpha$ -chymotrypsin solution to all wells.
- Pre-incubate the plate at 10°C for 10 minutes.
- Initiate the reaction by adding the substrate solution to all wells.
- Immediately measure the change in absorbance at 390 nm every 5 seconds for 5 minutes using a spectrophotometer.
- Data Analysis:
  - Calculate the initial rate of the reaction ( $V_0$ ) from the linear portion of the absorbance versus time curve.
  - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  - Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Mitochondrial Permeability Transition Pore (mPTP) Opening Assay (Calcein-AM)

This cell-based assay measures the opening of the mPTP by monitoring the fluorescence of calcein, a dye that is quenched upon the influx of cobalt into the mitochondria when the pore opens.<sup>[5]</sup>

Materials:

- Hepatocytes or other suitable cell line
- Calcein-AM
- Cobalt (II) Chloride ( $\text{CoCl}_2$ )

- Ionomycin (as a positive control for mPTP opening)
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- Fluorescence microscope or plate reader
- Test inhibitors (**C105SR**, CsA, ALV)

#### Procedure:

- Cell Preparation and Staining:
  - Culture cells to an appropriate confluency in a multi-well plate suitable for fluorescence imaging.
  - Wash the cells with HBSS.
  - Load the cells with Calcein-AM (typically 1  $\mu$ M) in HBSS for 30 minutes at 37°C.
  - Wash the cells twice with HBSS to remove excess Calcein-AM.
- Inhibitor Treatment and mPTP Induction:
  - Incubate the cells with various concentrations of the test inhibitors for a specified period.
  - Add  $\text{CoCl}_2$  (typically 1 mM) to the cells to quench the cytosolic calcein fluorescence, leaving the mitochondrial calcein fluorescent.
  - Induce mPTP opening by adding an agent such as ionomycin (for the positive control) or by subjecting the cells to conditions that mimic ischemia-reperfusion (e.g., hypoxia followed by reoxygenation).
- Fluorescence Measurement and Analysis:
  - Monitor the fluorescence of mitochondrial calcein over time using a fluorescence microscope or a fluorescence plate reader (Excitation/Emission ~488/515 nm).

- A decrease in mitochondrial fluorescence indicates the opening of the mPTP, allowing  $\text{CoCl}_2$  to enter and quench the calcein.
- Quantify the rate of fluorescence decay for each condition.
- Calculate the percentage of mPTP opening inhibition by the test compounds compared to the untreated control.
- Determine the  $\text{IC}_{50}$  value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This guide provides a foundational comparison of **C105SR**'s potency and the experimental context for its evaluation. Further research and direct comparative studies will continue to elucidate the full therapeutic potential of this novel cyclophilin inhibitor.

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- To cite this document: BenchChem. [C105SR's potency compared to other known cyclophilin inhibitors.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386182#c105sr-s-potency-compared-to-other-known-cyclophilin-inhibitors]



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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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